D-tert-Leucine: A Technical Guide to its Chemical Properties, Structure, and Application in Drug Development
D-tert-Leucine: A Technical Guide to its Chemical Properties, Structure, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-tert-leucine, a non-proteinogenic amino acid, has garnered significant attention in the fields of medicinal chemistry and drug development. Its unique structural feature, a bulky tert-butyl group, imparts remarkable properties to peptides and small molecules that incorporate this moiety. This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of D-tert-leucine, with a focus on its application as a chiral building block in the development of novel therapeutics. Its incorporation can lead to enhanced metabolic stability, improved receptor affinity, and controlled molecular conformation, making it a valuable tool for designing next-generation pharmaceuticals.
Chemical Properties
D-tert-leucine is a white crystalline powder.[1] Its fundamental chemical and physical properties are summarized in the tables below for easy reference and comparison.
General and Structural Data
| Property | Value | Reference |
| IUPAC Name | (2R)-2-amino-3,3-dimethylbutanoic acid | [2] |
| Synonyms | (R)-2-Amino-3,3-dimethylbutyric acid, D-alpha-tert-Butylglycine | [3][4] |
| CAS Number | 26782-71-8 | [1][3][4] |
| Molecular Formula | C₆H₁₃NO₂ | [1][2][3] |
| Molecular Weight | 131.17 g/mol | [1][2][3] |
| Canonical SMILES | CC(C)(C)--INVALID-LINK--C(O)=O | [3] |
| InChI Key | NPDBDJFLKKQMCM-BYPYZUCNSA-N | [3] |
Physicochemical Data
| Property | Value | Reference |
| Melting Point | ≥300 °C (decomposes) | [3] |
| Boiling Point | 217.7 °C (Predicted) | [5] |
| Solubility | Soluble in water.[1] H₂O: 0.1 g/mL, clear, colorless.[5] | [1][5] |
| pKa (Predicted) | 2.39 ± 0.12 | [1] |
| XLogP3 | -1.8 | [2][5] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
Optical Properties
| Condition | Value | Reference |
| c = 3% in H₂O, 25 °C | [α] = +9.5° | [3] |
| c = 3 in H₂O, 20 °C | [α] = -9.5° | [6][7] |
| c = 5 in 5N HCl | [α] = -6.8 ± 0.3° | [8] |
| c = 2 in 5 M HCl, 23 °C | [α] = -14.7° | [4] |
Chemical Structure
D-tert-leucine is the D-enantiomer of tert-leucine. The defining feature of its structure is the sterically demanding tert-butyl group attached to the α-carbon. This bulky side chain is significantly larger than that of its natural analogue, L-leucine. The presence of the tert-butyl group restricts the conformational flexibility of the molecule and peptides into which it is incorporated. The stereochemistry at the α-carbon is 'R', which is characteristic of D-amino acids.
Experimental Protocols
Chiral Resolution of (DL)-tert-Leucine via Diastereomeric Salt Formation
This protocol describes the resolution of racemic (DL)-tert-leucine to obtain the D-enantiomer using dibenzoyl-D-tartaric acid as a resolving agent. This method is based on the differential solubility of the diastereomeric salts formed.
Materials:
-
(DL)-tert-Leucine
-
Dibenzoyl-D-tartaric acid monohydrate
-
Deionized water
-
Concentrated sulfuric acid
Procedure:
-
Dissolve 15 g (0.1145 mol) of (DL)-tert-leucine in 180 mL of deionized water.
-
To this solution, add 21.5 g (0.057 mol) of dibenzoyl-D-tartaric acid monohydrate.
-
Stir the mixture for 24 hours at 28 ± 3 °C.
-
Filter the reaction mixture to collect the precipitated L-tert-leucine dibenzoyl-D-tartrate salt. Retain the filtrate for the isolation of D-tert-leucine.
-
Concentrate the filtrate from step 4 under reduced pressure.
-
To the resulting residue, add acetone (2 x 15 mL), stir, and then filter to collect the solid.
-
Dry the solid to obtain D-tert-leucine.[2]
Enzymatic Preparation of D-tert-Leucine
This method utilizes a protease from Bacillus licheniformis (Alcalase®) for the enantioselective hydrolysis of (±)-N-acetyl-tert-leucine chloroethyl ester.
Materials:
-
(±)-N-acetyl-tert-leucine chloroethyl ester
-
Toluene
-
Phosphate (B84403) buffer (pH 8.0)
-
Alcalase® solution
-
1 M NaOH solution
-
Dichloromethane
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve 200 g of (±)-N-acetyl-tert-leucine chloroethyl ester in 300 mL of toluene.
-
Add 800 mL of phosphate buffer (pH 8.0) and 500 mL of Alcalase® solution (pH adjusted).
-
Stir the mixture at 35 °C.
-
Maintain the pH at 8.0 by the controlled addition of 1 M NaOH solution using a pH-stat.
-
Monitor the reaction until approximately 50% conversion is reached (indicated by the consumption of NaOH).
-
Once the desired conversion is achieved, extract the mixture with dichloromethane.
-
The unreacted (+)-N-acetyl-D-tert-leucine chloroethyl ester will be in the organic phase.
-
Dry the organic phase with MgSO₄, filter, and evaporate the solvent.
-
The resulting solid can be recrystallized to yield optically pure (+)-N-acetyl-D-tert-leucine chloroethyl ester.
-
Subsequent acidic saponification of the ester will yield D-tert-leucine.[9]
Signaling Pathways and Biological Relevance
Extensive research on the biological signaling pathways of amino acids has primarily focused on the proteinogenic L-amino acids. L-leucine, for instance, is a potent activator of the mTORC1 signaling pathway, which is a master regulator of cell growth and protein synthesis.[10][11] L-leucine's role in this pathway is crucial for muscle growth and metabolic regulation.[10]
In contrast, as a non-natural amino acid, D-tert-leucine is not known to have a specific signaling pathway or act as a direct signaling molecule in biological systems. Its primary significance in a biological context arises from its use as a synthetic building block in drug design. The introduction of D-amino acids, such as D-tert-leucine, into peptide sequences is a common strategy to enhance their resistance to proteolytic degradation by enzymes that are stereospecific for L-amino acids.[12] This increased stability leads to a longer half-life and improved bioavailability of peptide-based drugs.
The bulky tert-butyl side chain of D-tert-leucine also serves as a conformational constraint, locking the peptide backbone into a more defined structure. This can lead to increased affinity and selectivity for the biological target.
Applications in Drug Development
The unique properties of D-tert-leucine make it a valuable component in the design of peptide and small molecule therapeutics.
-
Enhanced Metabolic Stability: The D-configuration provides resistance to enzymatic degradation, a major hurdle in the development of peptide-based drugs.[12]
-
Conformational Rigidity: The bulky tert-butyl group restricts the conformational freedom of the peptide backbone, which can lead to a more stable and active conformation for receptor binding.
-
Improved Pharmacokinetic Properties: By increasing stability, the in vivo half-life of the therapeutic can be extended, potentially leading to less frequent dosing.
-
Chiral Building Block: D-tert-leucine and its derivatives, such as Boc-D-tert-leucine, are crucial chiral intermediates in the synthesis of complex pharmaceutical agents, including those with anticonvulsant and neuroprotective properties.[1]
Conclusion
D-tert-leucine is a non-natural amino acid with significant potential in drug discovery and development. Its distinct chemical structure, characterized by the D-chiral center and the sterically demanding tert-butyl group, offers a powerful tool for medicinal chemists to design more stable, potent, and selective therapeutics. The synthetic methodologies for its preparation, particularly through chiral resolution and enzymatic synthesis, are well-established, enabling its broader application. While it does not participate in natural signaling pathways like its L-counterpart, its role as a key building block for enhancing the properties of pharmaceutical compounds is of paramount importance. As the demand for more sophisticated and effective drugs continues to grow, the utility of unique building blocks like D-tert-leucine is expected to expand further.
References
- 1. nbinno.com [nbinno.com]
- 2. US8835676B2 - Process for the preparation of enantiomerically pure tert-leucine - Google Patents [patents.google.com]
- 3. d-nb.info [d-nb.info]
- 4. D-tert-Leucine | 26782-71-8 | FL37715 | Biosynth [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Leucine Metabolism in T Cell Activation: mTOR Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli [frontiersin.org]
- 9. tandfonline.com [tandfonline.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
